2-Methoxycyclopentane-1-carboxylic acid
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Overview
Description
2-Methoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of cyclopentane, featuring a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of cyclopentane derivatives followed by carboxylation. For instance, starting with cyclopentanol, methoxylation can be performed using methanol in the presence of an acid catalyst. The resulting methoxycyclopentane can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
2-Methoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methylcyclopentane-1-carboxylic acid: Features a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness: 2-Methoxycyclopentane-1-carboxylic acid is unique due to the presence of both a methoxy and a carboxylic acid group on the cyclopentane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Methoxycyclopentane-1-carboxylic acid (CAS No. 101354-64-7) is an organic compound characterized by its unique structure, featuring a methoxy group and a carboxylic acid group attached to a cyclopentane ring. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential pharmacological properties and applications in organic synthesis.
- Molecular Formula : C7H12O3
- Molecular Weight : 144.17 g/mol
- Functional Groups : Methoxy (-OCH3), Carboxylic Acid (-COOH)
The biological activity of this compound is primarily attributed to its functional groups. The carboxylic acid can engage in hydrogen bonding and ionic interactions, while the methoxy group influences solubility and reactivity. These interactions can modulate various biochemical pathways, potentially impacting enzyme activity and cellular processes.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, with limited but promising findings suggesting various pharmacological properties:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Interaction : The compound's ability to interact with enzymes has been noted, although specific targets remain to be fully elucidated.
- Potential Therapeutic Applications : Its unique structure suggests potential as a precursor for drug development, particularly in synthesizing more complex molecules with biological activity.
Case Study 1: Pharmacological Properties
A study investigating the pharmacological properties of similar carboxylic acids revealed that modifications to the cyclopentane structure could enhance bioactivity. For instance, compounds with carboxyl groups demonstrated improved interactions with biological targets, suggesting that this compound might possess similar benefits.
Case Study 2: Toxicity Assessment
Toxicological evaluations indicate that while the compound can cause skin irritation and serious eye damage at high concentrations, its overall safety profile needs further investigation to determine safe dosage levels for potential therapeutic use .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity Potential |
---|---|---|
Cyclopentane-1-carboxylic acid | Lacks methoxy group | Limited; primarily studied for basic chemistry |
2-Methylcyclopentane-1-carboxylic acid | Methyl group instead of methoxy | Similar to cyclopentane derivatives; less studied |
This compound | Unique combination of methoxy and carboxylic acid | Emerging evidence suggests antioxidant and enzyme interaction potential |
Synthesis and Application
The synthesis of this compound typically involves the methoxylation of cyclopentanol followed by carboxylation. This synthetic pathway is crucial for producing the compound in a laboratory setting for further research into its biological activities.
Properties
IUPAC Name |
2-methoxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKWNMKMOBOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101354-64-7 |
Source
|
Record name | 2-methoxycyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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